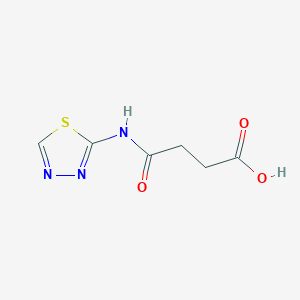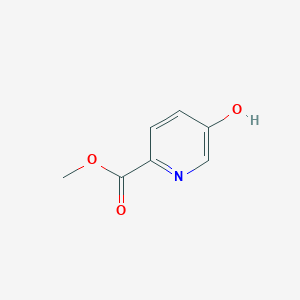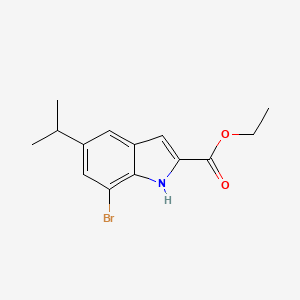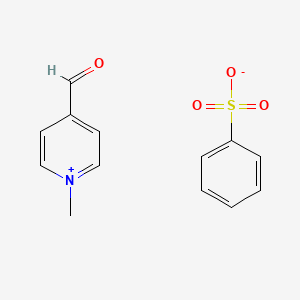
4-Formyl-1-methylpyridinium benzenesulfonate
Vue d'ensemble
Description
4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt widely used for the conversion of primary amines to carbonyl compounds like aldehydes and ketones . The reaction conditions are mild, suitable for compounds with sensitive functional groups, thereby providing an efficient alternative for such transformations .
Molecular Structure Analysis
The empirical formula of 4-Formyl-1-methylpyridinium benzenesulfonate is C13H13NO4S . It has a molecular weight of 279.31 . The SMILES string representation is [H]C (=O)c1cc [n+] ©cc1. [O-]S (=O) (=O)c2ccccc2 .Chemical Reactions Analysis
4-Formyl-1-methylpyridinium benzenesulfonate is used for the conversion of primary amines to carbonyl compounds like aldehydes and ketones . The reaction conditions are mild and compatible with a large number of functional groups .Physical And Chemical Properties Analysis
4-Formyl-1-methylpyridinium benzenesulfonate is a solid substance . It has a melting point of approximately 95 °C . It has ≤2.0% water impurities .Applications De Recherche Scientifique
Nonlinear Optics and Crystal Structures
4-Formyl-1-methylpyridinium benzenesulfonate and related compounds have been extensively studied for their applications in nonlinear optics. The preparation and crystal structure analysis of various 4-amino-1-methylpyridinium benzenesulfonate salts, including those with hydroxy, methoxy, methyl, chloro, or bromo groups, revealed their crystallization into noncentrosymmetric structures. These structures are significant for second-order nonlinear optics, as the molecular structures and hyperpolarizability of these compounds have been evaluated, demonstrating potential for applications like second-harmonic generation (Anwar et al., 2000). Similarly, a review of organic nonlinear optical crystals, including pyridinium-based compounds, highlighted their high macroscopic second-order optical nonlinearity and potential terahertz applications (Lee et al., 2016).
Protein Modification and Biomedical Applications
In biomedical research, N-Methylpyridinium-4-carboxaldehyde benzenesulfonate salt (RS) has been identified as an effective reagent for site-specific protein transamination. This is particularly relevant for antibody-drug conjugates in therapeutic applications. RS, when paired with glutamate-terminal peptides and proteins, allows for controlled attachment of synthetic groups to proteins, making it a promising tool for targeted drug delivery (Witus et al., 2013).
Materials Science and Crystallography
In materials science, the structure and properties of various pyridinium benzenesulfonate compounds have been a subject of interest. For example, the crystal structure of (E)-2-[4-(Diethylamino)styryl]-1-methylpyridinium benzenesulfonate monohydrate was elucidated, providing insights into the molecular arrangement and interactions within the crystal, which can inform the design and synthesis of advanced materials (Fun et al., 2011).
Antineoplastic Activity and Cancer Research
Some derivatives of 4-Formyl-1-methylpyridinium benzenesulfonate have shown potential in cancer research. For instance, 4-hydrazinylphenyl benzenesulfonate exhibited significant anti-cancer activity against breast cancer cell lines, suggesting its potential as a novel anti-cancer compound (Prasetiawati et al., 2022).
Supramolecular Chemistry
The study of noncovalent interactions and structural investigation of O-benzenesulfonylated pyrimidines provides valuable insightsinto the field of supramolecular chemistry. The synthesis and characterization of compounds like 2-amino-6-methylpyrimidin-4-yl benzenesulfonate and 2,6-diaminopyrimidin-4-yl benzenesulfonate have been explored. These studies involve understanding hydrogen bond interactions, molecular geometries, and nonlinear optical properties, contributing to the development of materials with specific supramolecular architectures (Ali et al., 2020).
Green Chemistry and Antibacterial Activity
The synthesis of benzenesulfonamide derivatives using microwave irradiation as a part of green chemistry practices has been reported. These compounds, particularly when complexed with metals like Cu(II), Ni(II), Zn(II), and Ag(I), have shown promising antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals and biomedicine (El alfy et al., 2018).
Photolysis and Chemical Reactions
In the field of chemical reactions, the study of the photolysis of methyl benzenesulfonate in methanol has provided insights into the behavior of benzenesulfonates under specific conditions. Understanding these reactions is crucial for designing efficient synthesis processes and for applications in photochemistry (Izawa & Kuromiya, 1975).
Safety And Hazards
Propriétés
IUPAC Name |
benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO.C6H6O3S/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6/h2-6H,1H3;1-5H,(H,7,8,9)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVLGIFAXFDLMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431258 | |
| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-1-methylpyridinium benzenesulfonate | |
CAS RN |
82228-89-5 | |
| Record name | Pyridinium, 4-formyl-1-methyl-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82228-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-1-methylpyridinium benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
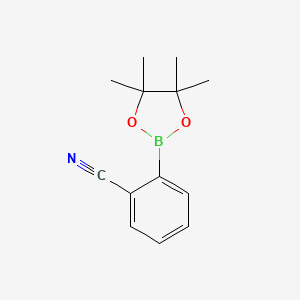
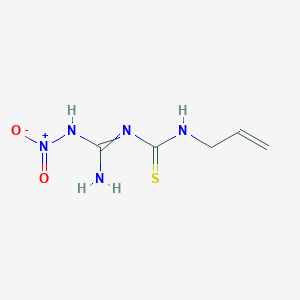
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
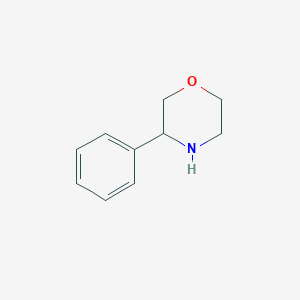
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)
